Cefotaxime

Beschreibung

This compound is a third-generation cephalosporin antibiotic. Like other third-generation cephalosporins, it has broad spectrum activity against Gram positive and Gram negative bacteria. In most cases, it is considered to be equivalent to ceftriaxone in terms of safety and efficacy. This compound sodium is marketed under various trade names including Claforan (Sanofi-Aventis).

This compound is a Cephalosporin Antibacterial.

This compound has been reported in Melodinus cochinchinensis with data available.

This compound is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. This compound inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 4 approved and 4 investigational indications.

Semisynthetic broad-spectrum cephalosporin.

See also: Cefixime (narrower); Ceftriaxone (narrower); Cephalothin (related) ... View More ...

Eigenschaften

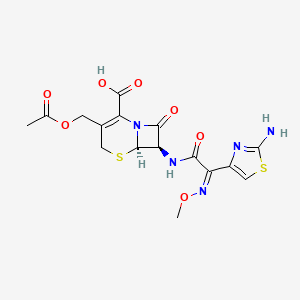

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBEKHLDVQUJE-QSWIMTSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64485-93-4 (mono-hydrochloride salt) | |

| Record name | Cefotaxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022761 | |

| Record name | Cefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.46e-01 g/L | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63527-52-6, 60846-21-1 | |

| Record name | Cefotaxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotaxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotaxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTAXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Cefotaxime on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Cefotaxime, a third-generation cephalosporin antibiotic, on bacterial cell walls. It delves into the molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate this mechanism.

Introduction: this compound and the Bacterial Cell Wall Imperative

This compound is a potent, broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections.[1] Its efficacy stems from its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival, providing structural support and protection against osmotic stress.[2][3] The primary target of this compound and other β-lactam antibiotics is a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][4]

The Target: Bacterial Cell Wall and Penicillin-Binding Proteins (PBPs)

The bacterial cell wall is a complex structure primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[5] These glycan chains are cross-linked by short peptide stems, forming a rigid mesh-like layer. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction that forms these cross-links, is catalyzed by PBPs.[4]

Bacteria possess multiple PBPs, each with specific roles in cell wall synthesis, including cell elongation, septum formation, and maintenance of cell shape.[6] Therefore, the specific PBP-binding profile of a β-lactam antibiotic is a key determinant of its antibacterial spectrum and efficacy.

The Mechanism of Action: A Step-by-Step Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is a direct consequence of its interaction with PBPs, leading to the inhibition of cell wall synthesis and ultimately cell death.[7] This process can be broken down into the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound, through its β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBPs.[2] This binding is highly specific, and this compound exhibits a high affinity for essential PBPs in many Gram-negative and Gram-positive bacteria.[8][9]

-

Inhibition of Transpeptidation: The covalent modification of PBPs by this compound inactivates their transpeptidase activity. This blocks the final step of peptidoglycan synthesis, preventing the cross-linking of the peptide side chains.[3]

-

Weakening of the Cell Wall: The inhibition of peptidoglycan cross-linking leads to the formation of a structurally deficient and weakened cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell. This imbalance results in cell swelling, morphological changes such as filamentation, and eventual lysis, leading to bacterial death.[8][10]

The syn-configuration of the methoxyimino moiety in this compound's structure confers stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.

Signaling Pathway of Peptidoglycan Synthesis and its Inhibition

The following diagram illustrates the multi-stage process of peptidoglycan synthesis and highlights the point of inhibition by this compound.

Quantitative Data: this compound Binding Affinities for PBPs

The affinity of this compound for various PBPs is a critical determinant of its antibacterial activity. This affinity is often expressed as the 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of PBP activity. Lower IC50 values indicate higher binding affinity.

| Bacterium | PBP | IC50 (µg/mL) | Reference(s) |

| Escherichia coli | PBP1a | 0.9 | [11] |

| PBP1b | - | - | |

| PBP2 | >1000 | [11] | |

| PBP3 | 0.07 | [11] | |

| Staphylococcus aureus | PBP1 | >256 | [12] |

| PBP2 | ≤0.5 | [9][12] | |

| PBP3 | ≤0.5 | [12] | |

| PBP4 | - | [9] | |

| Neisseria gonorrhoeae | PBP1 | - | - |

| PBP2 | 0.01 - 0.02 | [13] | |

| PBP3 | - | - |

Note: IC50 values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mechanism of action of this compound.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of this compound for PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.

Workflow Diagram:

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Pellet the membranes by ultracentrifugation.

-

Wash the membrane pellet and resuspend it in a suitable buffer.

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, add the prepared bacterial membranes.

-

Add increasing concentrations of this compound to the tubes and incubate for a specific time at a defined temperature (e.g., 30 minutes at 37°C) to allow for binding to PBPs.

-

Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube.

-

Incubate for a further period (e.g., 10 minutes at 37°C) to allow the labeled penicillin to bind to the remaining unoccupied PBPs.

-

-

Analysis:

-

Terminate the binding reaction by adding an excess of unlabeled penicillin G.

-

Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

Quantify the intensity of the fluorescent bands corresponding to each PBP.

-

Plot the percentage of inhibition of labeled penicillin binding against the concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.[11][14]

-

Analysis of Peptidoglycan Composition by HPLC

This method is used to analyze the changes in peptidoglycan structure, such as the degree of cross-linking, after treatment with this compound.

Workflow Diagram:

Detailed Methodology:

-

Sample Preparation:

-

Grow bacterial cultures in the presence and absence (control) of sub-inhibitory concentrations of this compound.

-

Harvest the cells and inactivate endogenous autolysins (e.g., by boiling in SDS).

-

Isolate the crude peptidoglycan sacculi by differential centrifugation.

-

Treat the sacculi with proteases to remove covalently linked proteins.

-

Thoroughly wash the purified sacculi with water to remove detergents and salts.

-

-

Enzymatic Digestion:

-

Resuspend the purified sacculi in a suitable buffer.

-

Digest the peptidoglycan into soluble muropeptides by incubation with a muramidase (e.g., mutanolysin or lysozyme).

-

-

Muropeptide Analysis:

-

Reduce the muropeptides with sodium borohydride.

-

Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

-

Detect the eluted muropeptides by their absorbance at 206 nm.

-

Identify the peaks corresponding to monomers, dimers, trimers, and other muropeptide species based on retention times of known standards or by subsequent mass spectrometry analysis.

-

Quantify the area of each peak to determine the relative abundance of each muropeptide species and calculate the degree of peptidoglycan cross-linking.[1][15]

-

Bacterial Lysis Assay

This assay measures the bactericidal effect of this compound by monitoring the decrease in optical density of a bacterial culture over time.

Workflow Diagram:

Detailed Methodology:

-

Culture Preparation:

-

Inoculate a suitable liquid growth medium with the bacterial strain of interest.

-

Incubate the culture with shaking at the optimal growth temperature until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm [OD600] of 0.4-0.6).

-

-

This compound Treatment:

-

Aliquot the bacterial culture into a multi-well plate or separate flasks.

-

Add this compound at various concentrations (including a no-drug control) to the respective wells or flasks.

-

-

Monitoring Lysis:

-

Incubate the cultures under the same growth conditions.

-

Measure the OD600 of each culture at regular time intervals (e.g., every 30-60 minutes) for several hours using a spectrophotometer or a microplate reader.

-

-

Data Analysis:

-

Plot the OD600 values against time for each this compound concentration.

-

A decrease in OD600 over time is indicative of bacterial lysis.

-

Analyze the rate and extent of lysis as a function of this compound concentration.

-

Conclusion

This compound's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis through the covalent inactivation of essential penicillin-binding proteins. This targeted disruption leads to a cascade of events culminating in bacterial cell lysis and death. The experimental protocols detailed in this guide provide the foundational methodologies for researchers to further investigate the intricate details of this mechanism, explore the emergence of resistance, and aid in the development of novel antibacterial agents. A thorough understanding of these core principles is paramount for the effective use of this compound in clinical settings and for the continued advancement of antimicrobial drug discovery.

References

- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level [frontiersin.org]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. journals.asm.org [journals.asm.org]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detecting cell lysis using viscosity monitoring in E. coli fermentation to prevent product loss - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime sodium, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria is attributed to its unique chemical structure, which confers stability against β-lactamases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound sodium. Detailed experimental protocols for its characterization and stability assessment are presented, alongside a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this critical therapeutic agent.

Chemical Structure and Identification

This compound sodium is the sodium salt of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3] Its structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, forming the core cephalosporin nucleus.[4] Key functional groups, including an aminothiazole ring and a methoxyimino group, contribute to its antibacterial efficacy and resistance to enzymatic degradation.

The chemical structure of this compound sodium is depicted below:

Table 1: Chemical Identification of this compound Sodium

| Identifier | Value |

| IUPAC Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2][3] |

| CAS Number | 64485-93-4[2][5][6][7][8] |

| Molecular Formula | C₁₆H₁₆N₅NaO₇S₂[1][5][6] |

| Molecular Weight | 477.45 g/mol [2][5] |

| Appearance | White to off-white or pale yellow crystalline powder[5][8][9][10] |

Physicochemical Properties

The physicochemical properties of this compound sodium are critical for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound Sodium

| Property | Value |

| Melting Point | 162-163 °C[7][8] |

| Solubility | Soluble in water (approx. 50 mg/mL at room temperature), DMSO (approx. 10 mg/ml), and PBS (pH 7.2) (approx. 10 mg/ml).[1][9] Practically insoluble in organic solvents like n-hexane, ethyl acetate, dichloromethane, and diethyl ether.[11] |

| pKa | Data not explicitly found in search results. |

| UV/Vis λmax | 236 nm |

| pH of Solution (10% w/v) | 4.5 - 6.5[8] |

| Optical Rotation | +58° to +64° (c=1 in H₂O)[12][13] |

Mechanism of Action

This compound sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6] This process is initiated by the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[2][6] The inactivation of PBPs leads to a weakened cell wall and subsequent cell lysis.[2][6]

Stability Profile

The stability of this compound sodium is influenced by several factors, including pH, temperature, and light.

Table 3: Stability of this compound Sodium Solutions

| Condition | Solvent/Diluent | Concentration | Stability |

| pH | Aqueous Solution | Not specified | Optimal stability at pH 4.3-6.2[14] |

| Temperature | 0.9% NaCl or 5% Glucose | 83.3 mg/mL & 125 mg/mL | Retains >90% concentration for 12 hours at 20-25°C[15] |

| Temperature | 5% Dextrose or 0.9% NaCl | Not specified | Stable for at least 1 day at 24°C, 22 days at 4°C, and 112 days at -10°C[14] |

| Temperature | Aqueous Solution | 100 mg/mL | Stable for up to 24 hours at 25°C and up to 5 days at 5°C[16][17] |

| Light | Not specified | Not specified | Light sensitive[13] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reversed-phase HPLC method for the quantification of this compound sodium.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (pH 6.8)

-

This compound sodium reference standard

-

Water for injection

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Procedure:

-

Standard Solution Preparation: Accurately weigh about 10 mg of this compound sodium reference standard and dissolve in 10 mL of mobile phase. Further dilute to obtain a working standard solution of 10 µg/mL.

-

Sample Solution Preparation: Reconstitute the this compound sodium for injection with water for injection. Dilute an appropriate volume with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound sodium in the sample.

-

UV-Visible Spectrophotometry for Quantification

This method provides a simple and rapid way to estimate this compound sodium concentration.

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

-

Reagents:

-

Distilled water

-

This compound sodium reference standard

-

-

Procedure:

-

Solvent Selection: Use distilled water as the solvent.[6]

-

Determination of λmax: Prepare a stock solution of this compound sodium (100 µg/mL) in distilled water. Scan the solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 227 nm.[6]

-

Calibration Curve: Prepare a series of standard solutions of this compound sodium in distilled water with concentrations ranging from 5 to 30 µg/mL.[6] Measure the absorbance of each solution at the determined λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a sample solution of this compound sodium in distilled water with a concentration within the calibration range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

-

Stability Indicating HPTLC Method

This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method for assessing the stability of this compound sodium.

-

Instrumentation:

-

HPTLC system with a UV scanner

-

HPTLC plates pre-coated with silica gel 60 F254

-

-

Reagents:

-

Ethyl acetate

-

Acetone

-

Water

-

Acetic acid

-

This compound sodium reference standard

-

-

Procedure:

-

Standard and Sample Preparation: Prepare standard and sample solutions of this compound sodium in sterile water. For stability studies, subject the sample solutions to stress conditions (e.g., heat, acid, base).

-

Chromatographic Development:

-

Mobile Phase: A mixture of ethyl acetate, acetone, water, and acetic acid (10:5:3:2 v/v/v/v).[8]

-

Application: Apply the standard and stressed sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a saturated chromatographic chamber with the mobile phase.

-

Drying: Dry the plate after development.

-

-

Detection and Quantification: Scan the dried plate at 254 nm.[8] Compare the peak areas of the principal spot in the sample chromatograms with the standard chromatogram to determine the degradation of this compound sodium.

-

Conclusion

This technical guide has provided a detailed examination of the chemical structure and physicochemical properties of this compound sodium. The compiled data and experimental protocols offer a practical resource for scientists and researchers in the pharmaceutical field. A thorough understanding of these characteristics is paramount for the development of stable and effective formulations, as well as for ensuring the quality and efficacy of this vital antibiotic. The provided methodologies for HPLC, UV-Vis spectrophotometry, and HPTLC serve as a foundation for routine analysis and stability assessment.

References

- 1. rfppl.co.in [rfppl.co.in]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Development and validation of RP-HPLC method for estimation of this compound sodium in marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rfppl.co.in [rfppl.co.in]

- 6. ijirt.org [ijirt.org]

- 7. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in this compound Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. asianpubs.org [asianpubs.org]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. Green Chemometric Determination of this compound Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Cefotaxime's Antibacterial Profile Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, has long been a cornerstone in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of its antibacterial spectrum and efficacy against clinically relevant Gram-positive bacteria. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data on microbial susceptibility, and a visualization of its mechanism of action. While traditionally celebrated for its potent activity against Gram-negative organisms, this compound also demonstrates significant efficacy against a range of Gram-positive pathogens.[1][2][3] This document collates and presents critical data to facilitate a deeper understanding of this compound's role in combating Gram-positive infections.

Introduction: this compound's Place in Antibacterial Therapy

This compound is a parenteral beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] As a third-generation cephalosporin, it is characterized by its broad spectrum of activity and its stability against many beta-lactamase enzymes.[4][6] This stability allows it to be effective against a variety of pathogens. While its exceptional activity against Enterobacteriaceae is well-established, its utility in treating infections caused by Gram-positive bacteria is also significant, particularly against oxacillin-susceptible staphylococci and various streptococcal species.[6][7] This guide will focus specifically on its in-vitro activity against key Gram-positive bacteria.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. The process can be summarized in the following steps:

-

Penetration of the Bacterial Cell Wall: this compound traverses the outer layers of the bacterial cell to reach the periplasmic space.

-

Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[8][9][10] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains. This compound shows a strong affinity for PBP Ib and PBP III.[5]

-

Inhibition of Cell Wall Synthesis: The inactivation of PBPs halts the construction of the peptidoglycan layer, compromising the structural integrity of the cell wall.[9][10]

-

Bacterial Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9][10]

Antibacterial Spectrum: Quantitative Analysis

The in-vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data for this compound against key Gram-positive species.

| Gram-Positive Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus (Oxacillin-susceptible) | 1.1 - 1.9 | ≤ 2 - 8 | - | This compound is stable against staphylococcal beta-lactamases.[6] |

| Streptococcus pneumoniae (Penicillin-susceptible) | - | - | - | This compound is active against penicillin-susceptible strains.[11] |

| Streptococcus pneumoniae (Penicillin-intermediate) | - | - | - | Most strains are susceptible to this compound.[11] |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | Cefpirome is reported to be twice as potent as this compound against these strains.[11] |

| Non-enterococcal streptococci | 0.01 - 0.05 | - | - | Highly susceptible to this compound.[7] |

| Enterococcus faecalis | - | - | 8 - 512 | Generally considered inactive against E. faecalis.[7][12] Resistance can be influenced by factors like NaCl concentration in the growth medium.[13] |

MIC50: The concentration of a drug that inhibits the growth of 50% of bacterial isolates. MIC90: The concentration of a drug that inhibits the growth of 90% of bacterial isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following protocols are standard methods for determining the MIC of this compound.

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[14][15]

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Sterile Mueller-Hinton Broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer (optional, for turbidity measurement)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and dilute it further with sterile distilled water to the desired starting concentration.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in MHB. Each well should contain a final volume of 100 µL. Leave one well with broth only as a negative control and one well with broth and bacteria as a positive control.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.[16][17]

Materials:

-

This compound powder

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Standardized bacterial inoculum (~10^4 CFU per spot)

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Also, prepare a control plate without any antibiotic.

-

Inoculation: Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

-

Standardized bacterial inoculum (~5 x 10^5 to 5 x 10^6 CFU/mL)

-

This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile broth medium

-

Sterile saline or broth for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculation: Inoculate flasks containing pre-warmed broth with the standardized bacterial suspension. Include a growth control flask without any antibiotic.

-

Addition of this compound: Add this compound to the test flasks at the desired concentrations.

-

Incubation and Sampling: Incubate the flasks at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

-

Colony Counting: Perform serial dilutions of the collected samples and plate them onto agar plates. Incubate the plates until colonies are visible.

-

Data Analysis: Count the number of colonies (CFU/mL) at each time point for each concentration of this compound and the control. Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Logical Relationships in Antibacterial Spectrum

The antibacterial spectrum of this compound against Gram-positive bacteria is influenced by several factors, including the species of bacteria, the presence of resistance mechanisms (such as altered PBPs), and the specific penicillin-susceptibility profile of the isolate.

Conclusion

This compound remains a relevant antibiotic with considerable activity against a range of Gram-positive bacteria, particularly oxacillin-susceptible Staphylococcus aureus and many streptococcal species. Its efficacy is, however, limited against Enterococcus faecalis. This guide provides essential quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their evaluation and application of this compound. A thorough understanding of its antibacterial spectrum, mechanism of action, and the standardized methods for its assessment is crucial for its appropriate use in clinical and research settings.

References

- 1. Experience with this compound in infections caused by gram-positive pathogens, especially Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acquirepublications.org [acquirepublications.org]

- 4. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound in the treatment of staphylococcal infections. Comparison of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. In vitro activities of this compound, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effect of amoxicillin and this compound against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to this compound and peptidoglycan composition in Enterococcus faecalis are influenced by exogenous sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

Cefotaxime: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefotaxime, a third-generation cephalosporin, against Gram-negative bacteria. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.

Introduction

This compound is a broad-spectrum, semi-synthetic, third-generation cephalosporin antibiotic.[1] Its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2] this compound is noted for its significant activity against a wide range of Gram-negative bacteria, including many strains resistant to earlier generations of cephalosporins.[1][3] This document will delve into the specifics of its activity, mechanisms of action and resistance, and the experimental methods used to determine its efficacy.

Mechanism of Action

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. As a β-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] By binding to these proteins, particularly PBP Ib and PBP III, this compound inhibits the final transpeptidation step of peptidoglycan synthesis.[4] This disruption leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] A key advantage of this compound is its stability against many β-lactamase enzymes (types I, III, IV, and V) that can inactivate other β-lactam antibiotics.[2][3]

Antibacterial Spectrum and Quantitative Data

This compound demonstrates potent activity against a broad range of Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[3][6] It is also highly effective against Haemophilus influenzae and Neisseria species.[7][8] However, its activity against Pseudomonas aeruginosa is considered moderate to poor.[1][9]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative bacteria, providing a quantitative measure of its in vitro activity. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterobacteriaceae | ||||

| Escherichia coli | 0.015 - 0.25 | ≤ 0.5 | [7][10] | |

| Klebsiella pneumoniae | 0.015 - 0.25 | ≤ 0.5 | [7][10] | |

| Enterobacter cloacae | [7] | |||

| Citrobacter freundii | ≤ 0.5 | [3] | ||

| Serratia marcescens | 0.015 - 0.25 | ≤ 0.5 | [3][10] | |

| Proteus mirabilis | [7] | |||

| Proteus vulgaris | [3] | |||

| Salmonella enteritidis | 0.015 - 0.25 | [10] | ||

| Shigella species | [7] | |||

| Yersinia enterocolitica | [7] | |||

| Other Gram-negative Bacteria | ||||

| Haemophilus influenzae | 0.03 (modal) | [7][11] | ||

| Neisseria gonorrhoeae (β-lactamase negative) | 0.0005 - 0.12 | [8][12] | ||

| Neisseria gonorrhoeae (β-lactamase positive) | 0.001 - 0.06 | 0.007 (median) | [8][12] | |

| Pseudomonas aeruginosa | 19 | [3][13] | ||

| Acinetobacter calcoaceticus | 18 | [3][7] |

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanisms of Resistance in Gram-negative Bacteria

The primary mechanism of resistance to this compound in Gram-negative bacteria is the production of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs).[14][15] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[15] Other mechanisms of resistance include alterations in the target PBPs, reducing the binding affinity of this compound, and decreased permeability of the outer membrane, which limits the drug's access to its target.[15][16][17]

Experimental Protocols for Determining Antibacterial Activity

The determination of the in vitro activity of this compound is crucial for both clinical and research purposes. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound can be determined using several standardized methods, including broth microdilution and agar dilution.

5.1.1. Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth after incubation.

5.1.2. Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies after incubation.[12][18]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antibiotic. A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on an agar plate uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC to determine if the bacterium is susceptible, intermediate, or resistant.[19][20]

Conclusion

This compound remains a potent antibiotic against a wide array of Gram-negative bacteria, particularly Enterobacteriaceae and fastidious organisms like H. influenzae and N. gonorrhoeae. Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis and its relative stability to many β-lactamases. However, the emergence of ESBL-producing strains poses a significant challenge to its clinical utility. Continuous surveillance of its in vitro activity through standardized methods like broth microdilution and agar dilution is essential for guiding appropriate therapeutic use and for the development of new antibacterial strategies.

References

- 1. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. [In vitro activity of this compound against enterobacteriaceae. Comparison with cephalothin, cefazolin, cefamandole, cefoxitin and cefuroxime on 117 strains isolated from neutropenic patients (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative activity of this compound and selected beta-lactam antibiotics against Haemophilus influenzae and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. droracle.ai [droracle.ai]

- 10. Optimal this compound dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Activity of this compound-aminoglycoside combinations against aminoglycoside-resistant Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The rapid detection of this compound-resistant Enterobacteriaceae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound resistance in invasive Haemophilus influenzae isolates in Germany 2016-19: prevalence, epidemiology and relevance of PBP3 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefotaxime's Affinity for Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of cefotaxime, a third-generation cephalosporin antibiotic, for its molecular targets, the penicillin-binding proteins (PBPs). Understanding the specific interactions between this compound and various PBPs across different bacterial species is crucial for elucidating its mechanism of action, predicting its spectrum of activity, and informing the development of novel antimicrobial agents. This document details quantitative binding data, experimental methodologies, and the underlying molecular interactions.

Introduction: this compound and Penicillin-Binding Proteins

This compound exerts its bactericidal effect by acylating the active site of PBPs, which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The efficacy of this compound is directly related to its binding affinity for the essential high-molecular-weight PBPs in a given bacterium.

Quantitative Analysis of this compound's PBP Binding Affinity

The binding affinity of this compound for various PBPs is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. A lower IC50 value indicates a higher binding affinity.

The following tables summarize the IC50 values of this compound for the PBPs of several key pathogenic bacteria.

Table 1: this compound PBP Binding Affinities in Escherichia coli

| PBP | IC50 (µg/mL) | Relative Affinity | Reference(s) |

| PBP1A | High | High | [1] |

| PBP1Bs | High | High | [1] |

| PBP2 | Low | Low | [1] |

| PBP3 | ~0.1 - 0.25 | Very High | [2][3] |

| PBP4 | Low | Low | [1] |

| PBP4' | High | High | [1] |

| PBP5 | Low | Low | [1] |

| PBP6 | Low | Low | [1] |

Table 2: this compound PBP Binding Affinities in Pseudomonas aeruginosa

| PBP | Relative Affinity | Reference(s) |

| PBP1A | High | [1] |

| PBP1B | High | [1] |

| PBP2 | High | [1] |

| PBP3 | High | [1][4] |

Table 3: this compound PBP Binding Affinities in Staphylococcus aureus

| PBP | IC50 (µg/mL) | Relative Affinity | Reference(s) |

| PBP1 | — | — | [2] |

| PBP2 | Selective | High | [5][6][7] |

| PBP3 | — | Poor | [2] |

Note: In methicillin-resistant Staphylococcus aureus (MRSA), this compound has a very low affinity for the acquired PBP2a, which is the primary determinant of resistance.

Table 4: this compound PBP Binding Affinities in Streptococcus pneumoniae

| PBP | IC50 (µg/mL) | Relative Affinity | Reference(s) |

| PBP1A | <0.25 | High | [8] |

| PBP1B | <0.25 | High | [8] |

| PBP2A | <0.25 | High | [8] |

| PBP2B | Low | Low | [8] |

| PBP2X | <0.25 - 1 | High | [8][9] |

| PBP3 | 0.1 - 0.25 | High | [8][9] |

Experimental Protocols: Determining PBP Binding Affinity

The determination of IC50 values for PBP binding is most commonly achieved through a competitive binding assay. This method relies on the ability of a test antibiotic, such as this compound, to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent penicillin derivative like Bocillin FL) for binding to the PBPs in a bacterial membrane preparation or in live cells.

General Experimental Workflow

Caption: A generalized workflow for determining PBP binding affinity.

Detailed Methodological Steps

-

Preparation of Bacterial Membranes or Whole Cells:

-

Bacterial strains are cultured to mid-logarithmic phase.

-

For membrane preparations, cells are harvested, washed, and lysed (e.g., by sonication or French press). The membrane fraction is then isolated by ultracentrifugation.

-

For whole-cell assays, cells are harvested and washed.

-

-

Competitive Binding Assay:

-

Aliquots of the membrane preparation or whole cells are incubated with a range of concentrations of this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

A fixed, saturating concentration of a labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin FL) is then added, and the incubation is continued to allow the labeled penicillin to bind to any PBPs not occupied by this compound.

-

-

Detection and Quantification:

-

The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The labeled PBPs are visualized. For radiolabeled penicillin, this is done by fluorography or autoradiography. For fluorescently labeled penicillin, a fluorescence imager is used.

-

The intensity of the bands corresponding to each PBP is quantified using densitometry.

-

-

Data Analysis:

-

The percentage of labeled penicillin binding for each PBP at each this compound concentration is calculated relative to a control sample with no this compound.

-

The IC50 value is determined by plotting the percentage of binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action: PBP Inhibition by this compound

The bactericidal activity of this compound is a direct consequence of its ability to form a stable, covalent adduct with the active site of essential PBPs. This process effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.

Caption: The inhibitory pathway of this compound on bacterial cell wall synthesis.

The primary targets of this compound often include PBP3, which is involved in cell division (septum formation), and PBP1A/1B, which are involved in cell elongation. Inhibition of PBP3 typically leads to the formation of filamentous cells, while simultaneous inhibition of PBP1A/1B and other essential PBPs results in rapid cell lysis.[1]

Conclusion

This compound exhibits a variable and selective affinity for the PBPs of different bacterial species. Its high affinity for essential PBPs in many Gram-negative bacteria, such as E. coli, and in Gram-positive cocci like S. pneumoniae, underlies its potent bactericidal activity against these pathogens. In contrast, its poor affinity for PBP2a is a key factor in the resistance of MRSA to this antibiotic. The quantitative data and experimental methodologies presented in this guide are fundamental to the ongoing research and development of effective β-lactam antibiotics.

References

- 1. This compound: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

In Vitro Activity of Cefotaxime Against Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-negative bacteria, particularly the family Enterobacteriaceae.[1] This family includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter species. This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] Its potent in vitro activity has made it a cornerstone in the treatment of serious infections caused by these organisms.[2] However, the emergence and spread of resistance mechanisms, primarily through the production of β-lactamase enzymes, pose a significant challenge to its clinical efficacy.[3][4] This guide provides an in-depth overview of the in vitro activity of this compound against Enterobacteriaceae, detailing its mechanism of action, resistance pathways, quantitative susceptibility data, and standardized testing protocols.

Mechanism of Action

This compound's bactericidal action is achieved by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] Like other β-lactam antibiotics, it acts as a structural analog of D-Ala-D-Ala, the terminal amino acid residues of the nascent peptidoglycan chains. This allows it to bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for cross-linking the cell wall.[1][5] this compound shows a high affinity for PBP-1a, PBP-1b, and PBP-3.[6] The disruption of cell wall integrity leads to cell lysis and bacterial death. A key feature of this compound is its stability in the presence of many common β-lactamase enzymes (such as TEM-1, TEM-2, and SHV-1), which are responsible for resistance to earlier-generation penicillins and cephalosporins.[5][6]

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. These values are critical for monitoring susceptibility trends and informing clinical breakpoints.

This compound generally demonstrates high potency against Enterobacteriaceae, with many species being inhibited by low concentrations of the drug.[6]

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 10,487 | 0.06 | 2 |

| Klebsiella pneumoniae | 4,213 | 0.125 | 32 |

| Enterobacter cloacae | 2,232 | 0.125 | 16 |

| Proteus mirabilis | 2,789 | 0.03 | 0.125 |

| Citrobacter freundii | 556 | 0.25 | 32 |

| Serratia marcescens | 1,023 | 1 | 8 |

Data compiled from the EUCAST database of MIC distributions as of December 2025.[7] Values can vary based on geographic location and time of study.

Mechanisms of Resistance in Enterobacteriaceae

The primary mechanism of resistance to this compound in Enterobacteriaceae is the enzymatic degradation of the antibiotic by β-lactamases.[3] While this compound is stable against many common β-lactamases, the emergence of Extended-Spectrum β-Lactamases (ESBLs) has significantly compromised its activity.[4]

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are enzymes capable of hydrolyzing third-generation cephalosporins, including this compound, as well as monobactams like aztreonam.[4] The most prevalent ESBLs are derivatives of the TEM, SHV, and CTX-M families. CTX-M enzymes, in particular, are named for their potent hydrolytic activity against this compound and are now the most widespread type of ESBL globally.[8]

AmpC β-Lactamases: Some Enterobacteriaceae, such as Enterobacter spp., Serratia spp., and Citrobacter spp., possess inducible, chromosomally encoded AmpC β-lactamases. Overproduction of these enzymes can lead to resistance to this compound and other cephalosporins.[9]

Other less common resistance mechanisms include alterations in the target PBPs and decreased permeability of the outer bacterial membrane, which restricts the antibiotic's access to its target.[3]

Caption: this compound resistance mechanism in Enterobacteriaceae.

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antimicrobial susceptibility testing.[10][11] The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method (MIC Determination)

This method determines the MIC of this compound by testing a range of antibiotic concentrations against a standardized bacterial inoculum.[12][13]

Methodology:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound powder in a suitable solvent.

-

Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

-

Include a growth control well (broth only) and a sterility control well.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing 100 µL of the this compound dilutions) with 10 µL of the standardized inoculum.

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation:

-

Following incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Interpret the MIC result based on CLSI breakpoints:

-

Susceptible (S): ≤1 µg/mL

-

Intermediate (I): 2 µg/mL

-

Resistant (R): ≥4 µg/mL (Note: Breakpoints are subject to change and current CLSI M100 guidelines should be consulted).[9]

-

-

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic-impregnated paper disk.[14]

Methodology:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

-

-

Disk Application:

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

-

-

Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

-

Interpret the zone diameter according to CLSI guidelines:

-

Susceptible (S): ≥26 mm

-

Intermediate (I): 23-25 mm

-

Resistant (R): ≤22 mm (Note: Breakpoints are subject to change and current CLSI M100 guidelines should be consulted).[10]

-

-

Conclusion

This compound remains a potent antimicrobial agent against many species of Enterobacteriaceae in vitro. Its efficacy is, however, seriously threatened by the global dissemination of ESBLs, particularly the CTX-M types, which efficiently hydrolyze the drug. This underscores the critical need for continuous surveillance of this compound susceptibility patterns and the diligent application of standardized testing protocols in clinical laboratories. Accurate and timely susceptibility data are paramount for guiding appropriate therapeutic choices, implementing effective infection control measures, and preserving the utility of this important class of antibiotics.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC EUCAST [mic.eucast.org]

- 8. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial resistance to this compound and ertapenem in Enterobacteriaceae: the effects of altering clinical breakpoints | The Journal of Infection in Developing Countries [jidc.org]

- 11. Clinical and microbiologic characteristics of this compound-non-susceptible Enterobacteriaceae bacteremia: a case control study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth microdilution method to detect extended-spectrum beta-lactamases and AmpC beta-lactamases in enterobacteriaceae isolates by use of clavulanic acid and boronic acid as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Diffusion Disk Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefotaxime: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[1][2][3] Discovered in 1976 and introduced for commercial use in 1980, it has become a cornerstone in the treatment of a variety of serious infections.[1] This technical guide provides an in-depth review of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it details its extensive therapeutic applications, supported by clinical trial data, and presents experimental protocols for its evaluation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease management.

Pharmacological Properties

Mechanism of Action

This compound is a bactericidal agent that belongs to the β-lactam class of antibiotics.[1][4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3][5][6] The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan.[][8] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][6][] this compound binds to and inactivates these PBPs, with a high affinity for PBP Ib and PBP III.[4] This inactivation prevents the formation of a stable peptidoglycan layer, leading to a weakened cell wall and subsequent cell lysis due to autolytic enzymes.[1][6]

The presence of a syn-configuration in its methoxyimino moiety confers stability against many β-lactamase enzymes produced by resistant bacteria.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various populations. It is administered parenterally, either via intravenous or intramuscular injection, as it is not absorbed orally.[9]

| Parameter | Value | Reference |

| Administration | Intravenous (IV) or Intramuscular (IM) | [9] |

| Bioavailability | Well-absorbed after IM administration | [9] |

| Time to Peak Serum Concentration (Tmax) | ~30 minutes after IM injection | [9] |

| Protein Binding | 35% to 45% | [6] |

| Metabolism | Partially metabolized in the liver to desacetylthis compound (active metabolite) | [9][10] |

| Elimination Half-life | Approximately 1.1 hours | [11] |

| Excretion | Primarily renal; ~60% of the dose is excreted in the urine within 6 hours | [9][10] |

Table 1: Summary of Pharmacokinetic Parameters of this compound.

Pharmacokinetic parameters can vary depending on the patient population. For instance, in critically ill children, the volume of distribution and clearance may be altered.[2][12] Severe renal dysfunction can lead to a prolonged elimination half-life of both this compound and its active metabolite, desacetylthis compound, necessitating dosage adjustments.[10][11]

Pharmacodynamics

The bactericidal activity of this compound, like other β-lactam antibiotics, is time-dependent. The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. For optimal killing of Gram-negative bacteria, it is generally accepted that the free drug concentration should be above the MIC for the entire dosing interval.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3][13] Its stability against many β-lactamases allows it to be effective against organisms that are resistant to other β-lactam antibiotics.[1]

Gram-Positive Aerobes:

Gram-Negative Aerobes:

-

Escherichia coli[1]

-

Haemophilus influenzae[1]

-

Klebsiella spp.[1]

-

Enterobacter spp.

-

Neisseria gonorrhoeae[3]

-

Proteus mirabilis[1]

-

Serratia marcescens

-

Morganella morganii

-

Providencia spp.

This compound is generally not active against Pseudomonas aeruginosa and Enterococcus species.[1]

| Organism | MIC90 (μg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 |

| Streptococcus pneumoniae (penicillin-resistant) | 1.0 |

| Haemophilus influenzae (β-lactamase negative) | ≤0.06 |

| Haemophilus influenzae (β-lactamase positive) | ≤0.06 |

| Neisseria meningitidis | 0.007 |

| Escherichia coli | 0.25 |

| Klebsiella pneumoniae | 0.25 |

| Proteus mirabilis | ≤0.12 |

Table 2: Representative Minimum Inhibitory Concentration (MIC90) Values for this compound against Common Pathogens. (Note: MIC values can vary based on geographic location and testing methodology).

Therapeutic Uses

This compound is indicated for the treatment of a variety of serious infections caused by susceptible organisms.[1][4][14]

-

Lower Respiratory Tract Infections: Including community-acquired pneumonia.[1][4][10]

-